Biological targets of 2-aminoindane-2-carboxamide derivatives
Biological targets of 2-aminoindane-2-carboxamide derivatives
An In-depth Technical Guide to the Biological Targets of 2-Aminoindane-2-Carboxamide Derivatives
Authored by a Senior Application Scientist
Foreword: The 2-aminoindane-2-carboxamide scaffold represents a compelling and versatile chemical framework in modern medicinal chemistry. As a constrained analog of phenethylamine, this structure offers a unique conformational rigidity that allows for precise probing of biological targets. This guide synthesizes current research to provide a detailed exploration of the molecular interactions and therapeutic potential of these derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the primary biological targets, the causality behind experimental choices for their characterization, and the structure-activity relationships that govern their pharmacological profiles.
Introduction: The 2-Aminoindane-2-Carboxamide Core
The 2-aminoindane structure is a rigid analog of amphetamine, where the propane side chain is cyclized back onto the benzene ring.[1][2] This conformational restriction significantly influences its interaction with biological targets compared to more flexible amphetamine derivatives. The addition of a carboxamide group at the 2-position introduces a key functional group that can participate in hydrogen bonding and other polar interactions, further diversifying the pharmacological profile and potential therapeutic applications. This guide will primarily focus on the biological targets of derivatives of this core structure, which have shown promise in the realms of neuroscience and beyond.
Primary Biological Targets and Mechanisms of Action
Derivatives of 2-aminoindane-2-carboxamide exhibit a polypharmacological profile, engaging with multiple key players in the central nervous system. The primary targets identified to date are monoamine transporters and voltage-gated sodium channels, with secondary interactions at certain G-protein coupled receptors.
Monoamine Transporters: Modulators of Synaptic Neurotransmission
A significant body of research has established that 2-aminoindane derivatives interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3][4] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling cascade. By modulating these transporters, 2-aminoindane-2-carboxamide derivatives can profoundly alter neurotransmitter levels, influencing mood, cognition, and arousal.
The parent compound, 2-aminoindane (2-AI), is a selective substrate for NET and DAT, acting as a monoamine releasing agent.[5] However, substitutions on the aromatic ring can dramatically shift this selectivity. For instance, the addition of a methoxy group can increase potency at SERT.[3] This modulation of monoamine transporters underlies the stimulant properties of some derivatives.[2]
Mechanism of Action at Monoamine Transporters:
These compounds typically act as substrate-type releasers. This means they are transported into the presynaptic neuron by the monoamine transporters. Once inside, they disrupt the vesicular storage of monoamines, leading to an increase in their cytosolic concentration and subsequent reverse transport (efflux) into the synaptic cleft.
Table 1: Monoamine Transporter Activity of Selected 2-Aminoindane Derivatives
| Compound | Target | Activity (EC50, nM) for Release | Reference |
| 2-Aminoindane (2-AI) | NET | 86 | [5] |
| DAT | 439 | [5] | |
| SERT | >10,000 | [5] | |
| MDAI | SERT | 114 | [5] |
| NET | 117 | [5] | |
| DAT | 1,334 | [5] | |
| MMAI | SERT | 31 | [5] |
| NET | 3,101 | [5] | |
| DAT | >10,000 | [5] |
MDAI: 5,6-methylenedioxy-2-aminoindan; MMAI: 5-methoxy-6-methyl-2-aminoindan
Voltage-Gated Sodium Channels (VGSCs): Key to Anticonvulsant and Analgesic Activity
Several studies have highlighted the anticonvulsant properties of N-substituted amino acid derivatives, including those incorporating an indanyl group linked to an aminoacetamide chain.[6] This activity is strongly suggestive of an interaction with neuronal voltage-gated sodium channels.[6][7] These channels are critical for the initiation and propagation of action potentials. In pathological states such as epilepsy and neuropathic pain, VGSCs can become hyperexcitable.[8][9]
By binding to and stabilizing the inactivated state of these channels, 2-aminoindane-2-carboxamide derivatives can reduce neuronal firing rates, thereby exerting anticonvulsant and analgesic effects.[10] This mechanism is a cornerstone of therapy for both epilepsy and various neuropathic pain syndromes.[8][11] The ability of some of these compounds to block veratridine-induced aspartate efflux from synaptosomes provides further evidence for their interaction with VGSCs.[6]
Adrenergic and Serotonergic Receptors
In addition to their primary targets, some 2-aminoindane derivatives exhibit affinity for other receptors. Notably, 2-AI has a high affinity for α2C-adrenergic receptors and moderate affinity for α2A and α2B subtypes.[3] Certain ring-substituted analogs also show moderate affinity for the 5-HT2B receptor.[3] These interactions may contribute to the overall pharmacological profile and potential side effects of these compounds.
Table 2: Receptor Binding Affinities of 2-Aminoindane (2-AI)
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| α2A-Adrenergic | 134 | [3] |
| α2B-Adrenergic | 211 | [3] |
| α2C-Adrenergic | 41 | [3] |
Therapeutic Implications
The polypharmacology of 2-aminoindane-2-carboxamide derivatives positions them as promising candidates for treating complex neurological disorders.
-
Epilepsy and Seizure Disorders: The demonstrated anticonvulsant activity in preclinical models, such as the maximal electroshock seizure (MES) test, highlights their potential as novel antiepileptic drugs.[6][12][13] Their likely mechanism, the blockade of voltage-gated sodium channels, is a well-validated strategy for seizure control.
-
Neuropathic Pain: There is a significant overlap in the pathophysiology of epilepsy and neuropathic pain, with neuronal hyperexcitability being a common feature.[8][9] Consequently, drugs that are effective anticonvulsants, particularly sodium channel blockers, often exhibit efficacy in neuropathic pain models.[14] This makes 2-aminoindane-2-carboxamide derivatives strong candidates for development as novel analgesics for conditions like painful diabetic neuropathy and postherpetic neuralgia.[8]
Key Experimental Protocols
To rigorously characterize the biological activity of novel 2-aminoindane-2-carboxamide derivatives, a series of well-defined in vitro and in vivo assays are essential.
In Vitro: Monoamine Transporter Release Assay
This protocol assesses the ability of a compound to induce neurotransmitter release from pre-loaded synaptosomes.
Workflow Diagram:
Step-by-Step Methodology:
-
Synaptosome Preparation: Homogenize fresh rodent brain tissue (e.g., striatum for DAT, hippocampus for SERT) in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the synaptosomes from the supernatant by high-speed centrifugation.
-
Radiolabel Loading: Resuspend the synaptosome pellet in a physiological buffer and incubate with a known concentration of the appropriate radiolabeled neurotransmitter (e.g., [3H]MPP+ for dopamine/norepinephrine or [3H]5-HT for serotonin) for 30 minutes at 37°C.
-
Washing: After incubation, dilute the suspension with ice-cold buffer and pellet the synaptosomes by centrifugation to remove the external radiolabel. Repeat this washing step.
-
Compound Incubation: Resuspend the washed, pre-loaded synaptosomes and aliquot into tubes containing varying concentrations of the 2-aminoindane-2-carboxamide derivative or vehicle control. Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Separation: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the synaptosomes (retained on the filter) from the supernatant containing the released radiolabel.
-
Quantification: Place the filters and aliquots of the supernatant into scintillation vials with scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of the total radiolabel that was released for each compound concentration. Plot the concentration-response curve and determine the EC50 value using non-linear regression analysis.
In Vivo: Maximal Electroshock Seizure (MES) Model
This is a standard preclinical model for identifying compounds with activity against generalized tonic-clonic seizures.
Step-by-Step Methodology:
-
Animal Preparation: Use adult male mice or rats, acclimatized to the laboratory environment.
-
Compound Administration: Administer the test compound (dissolved in a suitable vehicle) via the desired route (e.g., intraperitoneal or oral). Administer vehicle to a control group.
-
Time to Peak Effect: Wait for a predetermined time to allow the compound to be absorbed and reach its peak effect (this is typically determined in preliminary pharmacokinetic studies).
-
MES Induction: Apply a brief electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) through corneal or ear-clip electrodes. The current should be suprathreshold to induce a tonic hindlimb extension in >95% of vehicle-treated control animals.
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension. The absence of this endpoint is considered protection.
-
Data Analysis: Determine the number of animals protected at each dose level. Calculate the median effective dose (ED50), the dose that protects 50% of the animals, using probit analysis.
Structure-Activity Relationship (SAR) Insights
The pharmacological profile of 2-aminoindane-2-carboxamide derivatives is highly dependent on their substitution patterns. Key SAR trends include:
-
Aromatic Ring Substitution: As previously mentioned, substitutions on the phenyl ring are a primary determinant of selectivity for monoamine transporters. Electron-donating groups or the addition of a methylenedioxy bridge tend to increase SERT activity.[3][4]
-
Amine Substitution: N-alkylation of the amino group can influence potency and selectivity.
-
Carboxamide Moiety: Modifications to the carboxamide group can affect solubility, metabolic stability, and interactions with the biological target.
These relationships allow for the rational design of new analogs with optimized potency, selectivity, and pharmacokinetic properties.
Conclusion and Future Directions
The 2-aminoindane-2-carboxamide scaffold is a rich source of novel neurotherapeutics. Its derivatives have demonstrated significant activity at key biological targets, including monoamine transporters and voltage-gated sodium channels. This polypharmacology makes them particularly attractive for treating complex neurological disorders like epilepsy and neuropathic pain, where multiple mechanisms are often at play.
Future research should focus on:
-
Elucidating the full target profile: Comprehensive screening against a wider panel of receptors and ion channels is needed.
-
Optimizing selectivity: Rational drug design based on SAR can lead to compounds with improved selectivity for specific targets, potentially reducing side effects.
-
In-depth preclinical evaluation: Promising candidates should be advanced to more sophisticated models of epilepsy and neuropathic pain to fully assess their therapeutic potential.
By continuing to explore this versatile chemical class, the scientific community can unlock new and effective treatments for debilitating neurological conditions.
References
-
Halberstadt, A. L., et al. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology (Berl), 236(3), 989-999. [Link][3][4]
-
Da Settimo, F., et al. (2003). Structure-activity relationships in carboxamide derivatives based on the targeted delivery of radionuclides and boron atoms by means of peripheral benzodiazepine receptor ligands. Journal of Medicinal Chemistry, 46(17), 3568-71. [Link]
-
Pevarello, P., et al. (1998). Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives. Journal of Medicinal Chemistry, 41(4), 579-90. [Link][12]
-
Edafiogho, I. O., et al. (1995). Synthesis and anticonvulsant activity of enaminones. 2. Further structure-activity correlations. Journal of Medicinal Chemistry, 38(23), 4646-53. [Link][13]
-
Halberstadt, A. L., et al. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. Psychopharmacology, 236(3), 989-999. [Link][3][4]
-
Ghidini, E., et al. (2006). Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives. Bioorganic & Medicinal Chemistry, 14(10), 3263–3274. [Link][7]
-
Ghidini, E., et al. (2006). Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives. Bioorganic & Medicinal Chemistry, 14(10), 3263-74. [Link][6]
-
Jarvis, M. F., et al. (2007). Sodium channel blockers. Journal of Medicinal Chemistry, 50(11), 2583-8. [Link][10]
-
Mochida. (2000). Sodium channel blockers and their use in the treatment of pain disclosed by Mochida. BioWorld Science. [Link]
-
Almasirad, A., et al. (2004). Synthesis and anticonvulsant activity of some alkanamide derivatives. Archiv der Pharmazie, 337(8), 447-50. [Link]
-
Drug Design Org. (n.d.). Structure Activity Relationships. [Link]
-
ResearchGate. (n.d.). Selected sodium channel blockers. [Link]
-
Xue, F., et al. (2014). Potent and Selective Double-Headed Thiophene-2-carboximidamide Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma. Journal of the American Chemical Society, 136(4), 1354-1357. [Link]
-
Attal, N., & Finnerup, N. B. (2010). Anticonvulsants for neuropathic pain syndromes: mechanisms of action and place in therapy. Current Opinion in Neurology, 23(5), 481-487. [Link][8]
-
Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2018). Molecules, 23(11), 2946. [Link]
-
Slusher, B. S., et al. (2013). Pharmacokinetics and Pharmacodynamics of the Glutamate Carboxypeptidase II Inhibitor 2-MPPA Show Prolonged Alleviation of Neuropathic Pain Through an Indirect Mechanism. Journal of Pharmacology and Experimental Therapeutics, 346(3), 406-13. [Link]
-
Chu, V. (2024). Understanding Sodium Channel Blockers: Mechanisms, Applications, and Medical Impact. Journal of Pharmacology and Therapeutics, 11(2). [Link]
-
Belokon, Y. N., et al. (1998). Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. Tetrahedron: Asymmetry, 9(23), 4249-4252. [Link]
-
Adooq Bioscience. (n.d.). Sodium Channels inhibitors. [Link]
-
Jensen, T. S. (2002). Anticonvulsants in neuropathic pain: rationale and clinical evidence. European Journal of Pain, 6 Suppl A, 61-8. [Link][9]
-
Caraceni, A., & Zecca, E. (2006). Antiepileptic drugs in the treatment of neuropathic pain. Neurological Sciences, 27 Suppl 2, S131-5. [Link][11]
-
Wiffen, P. J., et al. (2017). Antiepileptic drugs for neuropathic pain and fibromyalgia ‐ an overview of Cochrane reviews. Cochrane Database of Systematic Reviews, (11), CD012187. [Link][14]
-
Eshleman, A. J., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. The Journal of Pharmacology and Experimental Therapeutics, 360(1), 102-112. [Link]
Sources
- 1. psychonautwiki.org [psychonautwiki.org]
- 2. Details for Aminoindanes [unodc.org]
- 3. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminoindane - Wikipedia [en.wikipedia.org]
- 6. Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sci-hub.st [sci-hub.st]
- 8. Anticonvulsants for neuropathic pain syndromes: mechanisms of action and place in therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticonvulsants in neuropathic pain: rationale and clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiepileptic drugs in the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and anticonvulsant activity of enaminones. 2. Further structure-activity correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antiepileptic drugs for neuropathic pain and fibromyalgia ‐ an overview of Cochrane reviews - PMC [pmc.ncbi.nlm.nih.gov]
